6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine
Description
Properties
Molecular Formula |
C16H15FN2O2 |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinolin-8-amine |
InChI |
InChI=1S/C16H15FN2O2/c17-10-3-1-2-9(4-10)13-6-12(18)11-5-15-16(21-8-20-15)7-14(11)19-13/h1-5,7,12-13,19H,6,8,18H2 |
InChI Key |
MLXGUXHOSCJZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1C4=CC(=CC=C4)F)OCO3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Acylation
-
Reagents : Acetyl chloride, acetic anhydride
Phosphorylation
-
Reagents : Phosphoryl chloride (POCl₃)
-
Product : [6-(3-fluorophenyl)-5,8-dihydro- dioxolo[4,5-g]quinolin-8-yl] dihydrogen phosphate .
Diastereoselectivity and Regiochemical Control
The reaction’s regioselectivity is influenced by:
-
Electronic effects : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position.
-
Steric effects : Bulky substituents on the aldehyde favor spirocyclic products .
Example diastereomeric ratios :
| Aldehyde substituent | dr (syn:anti) | Yield (%) |
|---|---|---|
| 4-Cl | 55:45 | 87 |
| 4-Br | 60:40 | 81 |
| 4-OCH₃ | 50:50 | 78 |
Mechanistic Insights
-
Knoevenagel adduct formation :
\text{Meldrum’s acid} + \text{ArCHO} \rightarrow \text{ArCH=C(CO}_2\text{)C(OCMe}_2\text{)_2O} \,[2][4] -
Amine addition :
-
Cyclization :
Stability and Handling
Scientific Research Applications
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Amine at position 8: Shared with bicuculline methobromide, this group may facilitate interactions with GABA receptors, though the fluorophenyl substituent could reduce off-target effects compared to bicuculline’s complex fused ring system . Methyl vs. Fluorophenyl: Hydrastinine’s 6-methyl group likely reduces steric hindrance compared to the bulkier fluorophenyl, possibly altering receptor affinity .
Biological Activity Trends: TDIQ’s anxiolytic activity suggests the [1,3]dioxoloquinoline scaffold is bioactive in CNS disorders. The fluorophenyl group in the target compound may modulate potency or selectivity . Bicuculline’s GABAA antagonism highlights the scaffold’s relevance in neurotransmitter regulation, but its toxicity (due to additional fused rings) contrasts with the simpler, fluorinated target compound .
Biological Activity
6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₆H₁₅FN₂O₂
- CAS Number : 185742-37-4
- Molecular Weight : 284.30 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole structure and subsequent amination. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological evaluation.
Anticancer Activity
Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:
These compounds act primarily through the inhibition of Topoisomerase I (Top I), which is crucial for DNA replication and repair. The in vitro studies demonstrated that these compounds could inhibit tumor growth effectively.
The mechanisms underlying the biological activity of this compound involve:
- Topoisomerase Inhibition : Compounds have been shown to inhibit Top I at concentrations as low as 100 μM.
- Cell Cycle Arrest : The compounds induce an increase in the S phase population of treated cells within 24 hours.
- Apoptosis Induction : Evidence suggests that these compounds promote apoptotic pathways in cancer cells.
Cardioprotective Effects
In addition to anticancer properties, some derivatives have demonstrated cardioprotective effects in preclinical models. For example:
- Compounds tested in doxorubicin-induced cardiotoxicity models showed significant protection against cell death in H9c2 cardiomyocytes.
These findings indicate a potential dual therapeutic role for this class of compounds in both oncology and cardiology.
Case Studies
A notable study involved the evaluation of various quinoline derivatives against cancer cell lines and cardiomyocytes. The results highlighted the effectiveness of certain modifications on the quinoline scaffold that enhanced both anticancer and cardioprotective activities:
- Study on Quinoline Derivatives : This study synthesized multiple derivatives and assessed their biological activity against A549 and HepG2 cancer cells alongside H9c2 cardiomyocytes. The results underscored a structure-activity relationship where specific substituents enhanced efficacy.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent orientation. For example, coupling constants (e.g., J = 7.2 Hz in aromatic protons) and splitting patterns resolve stereoisomers .
- X-ray Crystallography : Provides definitive 3D structural data, including bond angles and torsion angles (e.g., mean C–C = 0.003 Å in related isoquinoline derivatives) .
- Chiral HPLC : Essential for enantiomeric excess (ee) determination in asymmetric syntheses .
How does the 3-fluorophenyl substituent influence the compound’s coordination chemistry with transition metals?
Advanced Research Focus
The 3-fluorophenyl group enhances electron-deficient character, facilitating coordination to transition metals (e.g., Pd, Pt). Key considerations:
- Ligand design : The fluorinated aryl group stabilizes metal complexes via π-backbonding, as observed in catalytic ROP (ring-opening polymerization) applications .
- Spectroscopic validation : FT-IR and XPS confirm metal-ligand bonding (e.g., shifts in ν(C=N) or ν(P–M) stretches) .
- Catalytic activity : Fluorine’s electronegativity modulates redox potentials, impacting catalytic efficiency in asymmetric reactions .
What computational methods are suitable for predicting the biological targets of this compound?
Q. Advanced Research Focus
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets such as tubulin (IC₅₀ values correlated with anticancer activity) or neurotransmitter transporters (e.g., dopamine/norepinephrine reuptake inhibition) .
- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with bioactivity profiles using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories to evaluate binding mode retention) .
How can contradictory data regarding the compound’s pharmacological effects (e.g., anticancer vs. anxiolytic activity) be resolved?
Q. Advanced Research Focus
- Target selectivity assays : Use radioligand binding studies (e.g., 5-HT1A vs. σ receptors) to identify off-target interactions .
- In vivo models : Compare dose-response curves in marble-burying tests (anxiolytic) versus xenograft tumor models (anticancer) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to divergent effects .
What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?
Q. Advanced Research Focus
- Low-temperature protocols : Conduct alkylation or cyclization steps at 0–4°C to minimize thermal racemization .
- Chiral auxiliaries : Temporary protecting groups (e.g., acetyl) stabilize stereocenters during functionalization .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
How does the [1,3]dioxolo moiety impact the compound’s solubility and bioavailability?
Q. Basic Research Focus
- LogP optimization : The dioxolo group increases hydrophilicity, improving aqueous solubility (e.g., >50 mg/mL in PBS) .
- Caco-2 permeability assays : Measure apical-to-basal transport to predict oral absorption .
- Salt formation : Dihydrochloride salts (e.g., (S)-isomer) enhance stability and dissolution rates .
What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Continuous flow systems : Reduce batch variability and improve heat/mass transfer in asymmetric steps .
- In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via UV or CD spectroscopy .
- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid) for large-scale enantiopurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
